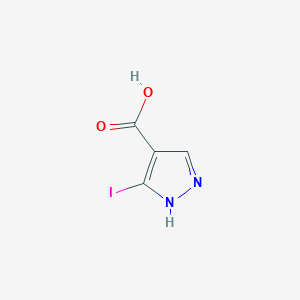

3-iodo-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 3-iodo-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEIKHQPXRKFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-iodo-1H-pyrazole-4-carboxylic acid chemical structure and properties

[1][2][3]

Executive Summary

3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4) is a high-value bifunctional heterocyclic scaffold used extensively in modern medicinal chemistry.[1] It serves as a critical building block for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.

The molecule's utility stems from its orthogonal reactivity:

-

C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), often used to install aryl or heteroaryl groups that interact with the "hinge region" of kinase enzymes.[1]

-

C4-Carboxylic Acid: A versatile functionality for amide coupling or esterification, allowing the attachment of solubilizing tails or specific binding motifs.

-

N1-Nitrogen: A site for alkylation or protection, controlling the physicochemical properties (LogP, solubility) of the final drug candidate.

Chemical Identity & Physicochemical Properties[4][5][6][7]

| Property | Data |

| Chemical Name | 3-Iodo-1H-pyrazole-4-carboxylic acid |

| CAS Number (Acid) | 2384763-04-4 |

| CAS Number (Ethyl Ester) | 827316-43-8 |

| Molecular Formula | C₄H₃IN₂O₂ |

| Molecular Weight | 237.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point (Ester) | 65–67 °C (Ethyl ester) [1] |

| Predicted pKa (Acid) | ~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| SMILES | OC(=O)C1=C(I)N=N1 |

| InChI Key | GCZGLIKEVZAURZ-UHFFFAOYSA-N |

Synthetic Routes

The most robust and scalable synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid avoids direct electrophilic iodination of the pyrazole core, which often suffers from poor regioselectivity (favoring C4 over C3).[1] Instead, the Sandmeyer reaction starting from the 3-amino derivative is the industry standard.

Primary Route: Sandmeyer Iodination

This protocol converts ethyl 3-amino-1H-pyrazole-4-carboxylate into the 3-iodo derivative via a diazonium intermediate.[1]

Step-by-Step Protocol:

-

Diazotization: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) in diiodomethane (solvent/reagent) or an acidic aqueous solution.[1]

-

Reaction: Cool to -10°C. Add isoamyl nitrite (1.5–2.0 equiv) dropwise. Alternatively, use NaNO₂/HCl if working in aqueous media.

-

Iodination: Allow the mixture to warm to ambient temperature, then heat to 60–100°C to facilitate the decomposition of the diazonium salt and iodine installation.

-

Workup: Dilute with ethyl acetate, wash with sodium thiosulfate (to remove excess iodine) and brine.

-

Hydrolysis: Treat the isolated ethyl ester with LiOH or NaOH in THF/Water to yield the free acid.

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Regioselective synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid via Sandmeyer reaction.

Reactivity & Functionalization

The 3-iodo-1H-pyrazole-4-carboxylic acid scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

C3-Iodine: Cross-Coupling

The C3-iodine bond is highly activated for palladium-catalyzed reactions.[1]

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80-100°C.

-

Note: The free carboxylic acid can interfere with some catalysts; protecting it as an ester (methyl/ethyl) or using specific bases (Cs₂CO₃) is often recommended.

-

-

Sonogashira Coupling: Reacts with terminal alkynes.

-

Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

-

C4-Carboxylic Acid: Amide Formation

The acid is readily converted to amides, a common linkage in drug discovery.

-

Activation: Standard coupling reagents (HATU, EDC/HOBt, T3P) work efficiently.

-

Directing Group: The carboxylate can also direct C-H activation at the C5 position in advanced synthetic schemes.

N1-Nitrogen: Alkylation

The pyrazole NH is acidic (pKa ~12.5) and can be alkylated or protected.

-

Reagents: Alkyl halides (R-X) with bases like K₂CO₃ or Cs₂CO₃ in DMF.

-

Regioselectivity: Alkylation usually favors the N1 position (sterically less hindered if C3/C5 are different, though tautomerism exists). In 3-iodo-4-ester systems, N-alkylation mixtures may require chromatographic separation.[1]

Reactivity Map (Graphviz)

Caption: Figure 2.[1][2] Orthogonal reactivity profile of the 3-iodo-1H-pyrazole-4-carboxylic acid scaffold.

Medicinal Chemistry Applications

This scaffold is particularly prominent in the design of Kinase Inhibitors .

-

Hinge Binding: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region.

-

Gatekeeper Interaction: Substituents introduced at C3 (via Suzuki coupling) can be tailored to interact with the gatekeeper residue, determining selectivity between different kinases (e.g., RIP1, P2X3, JAK family).

-

Solubility: The C4-carboxylic acid (or its amide derivatives) extends into the solvent-exposed region, improving the pharmacokinetic profile (solubility, metabolic stability) of the inhibitor.

Case Study: P2X3 Antagonists Research has utilized the ethyl 3-iodo-1H-pyrazole-4-carboxylate intermediate to synthesize P2X3 receptor antagonists for pain management.[1] The iodine is replaced by aryl groups that fit the hydrophobic pocket of the receptor, while the ester is hydrolyzed and coupled to amines to tune potency [2].

Handling & Safety

-

Hazards: Classified as an irritant (H315, H319, H335). Causes skin irritation, serious eye irritation, and respiratory irritation.

-

Storage: Store at 2-8°C (refrigerated). Keep container tightly closed in a dry and well-ventilated place.

-

Sensitivity: Light sensitive (due to the C-I bond). Protect from direct light to prevent de-iodination or degradation.

References

-

ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[1] Arkivoc, 2014.[3][4] Link

-

Google Patents. "P2X3 Receptor Antagonists for Treatment of Pain (EP2410858B1)." Link

-

BenchChem. "Ethyl 3-amino-1H-pyrazole-4-carboxylate Reactivity Profile." Link[1]

-

Sigma-Aldrich. "Ethyl 3-iodo-1H-pyrazole-4-carboxylate Product Sheet." Link[1]

Physicochemical properties of 3-iodo-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1H-pyrazole-4-carboxylic Acid

Executive Summary

3-Iodo-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a pyrazole core functionalized with both a reactive iodine atom and a carboxylic acid group, makes it a versatile intermediate for creating a diverse range of derivatives, notably as a precursor to potent succinate dehydrogenase inhibitor (SDHI) fungicides.[1] This guide provides a comprehensive analysis of its core physicochemical properties, structural characteristics, and chemical reactivity. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogues and established chemical principles to provide reliable estimations for key parameters such as solubility, pKa, and logP. Detailed, field-proven experimental protocols for the precise determination of these properties are also presented to empower researchers in their own laboratory settings.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2][3] When incorporated into a carboxamide structure, it forms the backbone of numerous highly effective SDHI fungicides.[1] 3-Iodo-1H-pyrazole-4-carboxylic acid serves as a strategic starting material for these compounds. The carbon-iodine bond is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing for the introduction of molecular complexity.[4][5] The carboxylic acid moiety provides a site for amide bond formation, the key linkage in the final active products.

A thorough understanding of this intermediate's physicochemical properties is not merely academic; it is critical for practical application.

-

Solubility dictates the choice of reaction solvents and purification methods.

-

Acidity (pKa) influences its reactivity, extraction behavior, and interaction with biological systems.

-

Lipophilicity (logP) is a key determinant of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile in drug development.

-

Stability impacts storage conditions and synthetic route design.

This document serves as a technical resource, consolidating known data on related structures to build a robust profile of the title compound and providing the methodological framework for its empirical validation.

Molecular and Chemical Identity

The fundamental identity of a compound is the basis for all further characterization.

| Identifier | Details |

| IUPAC Name | 3-iodo-1H-pyrazole-4-carboxylic acid |

| Synonyms | 4-Carboxy-3-iodopyrazole |

| CAS Number | 2384763-04-4[6] |

| Molecular Formula | C₄H₃IN₂O₂ |

| Molecular Weight | 237.98 g/mol |

| Chemical Structure |

Core Physicochemical Properties: A Data-Driven Analysis

Direct experimental values for 3-iodo-1H-pyrazole-4-carboxylic acid are not widely published. The following table summarizes expected properties based on data from structural analogues and predictive principles.

| Property | Estimated Value / Characteristic | Justification & Supporting Evidence |

| Physical Form | White to off-white or yellow solid/powder. | Analogues such as 3-iodo-1H-pyrazole and its derivatives are typically solids at room temperature.[7][8] |

| Melting Point (mp) | >150 °C (likely with decomposition) | The parent 3-iodo-1H-pyrazole melts around 66-75 °C.[7] The addition of a carboxylic acid group introduces strong intermolecular hydrogen bonding, which significantly increases the energy required to break the crystal lattice, thus raising the melting point. Pyrazole-4-carboxylic acid itself exhibits complex polymorphism and hydrogen bonding networks.[9][10] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. | The pyrazole and iodo moieties confer hydrophobicity; 3-iodo-1H-pyrazole is noted as insoluble in water.[11] However, the carboxylic acid group will enhance aqueous solubility, particularly in alkaline solutions (pH > pKa) where it forms a highly soluble carboxylate salt. |

| Acidity (pKa) | pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 12-14 (Pyrazole N-H) | The carboxylic acid pKa is expected to be lower than that of benzoic acid (~4.2) due to the electron-withdrawing effects of both the pyrazole ring and the iodine atom. The pyrazole N-H is weakly acidic, with a pKa typically around 14, which is also influenced by the substituents.[12] |

| Lipophilicity (logP) | ≈ 0.5 - 1.0 (Predicted) | 4-Iodopyrazole has an experimental logP of 1.7.[13] The strongly hydrophilic carboxylic acid group will substantially decrease this value, making the title compound significantly more polar. For comparison, pyrazole-4-carboxylic acid has a calculated XLogP3 of -0.3.[14] |

Spectroscopic and Structural Characterization

While a dedicated crystal structure for the title compound is not available, extensive studies on analogues provide a clear picture of its expected solid-state behavior and spectroscopic signatures.

Solid-State Properties & Crystallography: Based on studies of pyrazole-4-carboxylic acid, the title compound is expected to form highly ordered crystalline structures dominated by hydrogen bonding.[9][10] Molecules will likely arrange into quasi-linear ribbons or chains, with strong O-H···N and N-H···O hydrogen bonds linking the carboxylic acid of one molecule to the pyrazole ring of another.[9] This extensive hydrogen-bonding network is the primary reason for the predicted high melting point and low solubility in non-polar solvents. Polymorphism, the existence of multiple crystalline forms, is a distinct possibility for this class of compounds.[15]

Expected Spectroscopic Signatures:

-

¹H NMR: Two distinct signals in the aromatic region for the pyrazole C5-H proton and broad, exchangeable signals for the N-H and O-H protons. The C5-H signal would likely appear as a singlet.

-

¹³C NMR: Four signals are expected: one for the C-I carbon (at lower field), one for the C-H carbon, one for the C-COOH carbon, and one for the carboxylic acid carbon (at highest field, ~160-170 ppm).

-

Infrared (IR) Spectroscopy: A very broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acids), an N-H stretching band around 3100-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z ≈ 238 would be readily identifiable, along with characteristic fragmentation patterns such as the loss of COOH (m/z ≈ 193).

Reactivity, Stability, and Synthetic Utility

The true value of 3-iodo-1H-pyrazole-4-carboxylic acid lies in its versatile reactivity, which allows it to serve as a cornerstone intermediate in multi-step syntheses.

Key Reactions:

-

N-H Protection: The pyrazole N-H proton is acidic and can interfere with many organometallic reactions. It is often protected using groups like tert-butoxycarbonyl (Boc) or 1-ethoxyethyl (EtOEt) to enhance solubility in organic solvents and prevent unwanted side reactions.[4][5] This protection is typically reversible under mild acidic conditions.

-

Amide Bond Formation: The carboxylic acid is readily converted to amides using standard coupling agents (e.g., HATU, EDC) or after activation as an acid chloride. This is the key step for linking the pyrazole core to the amine-containing fragments of target fungicides.

-

Cross-Coupling Reactions: The C-I bond is highly susceptible to metal-catalyzed cross-coupling. Sonogashira coupling with terminal alkynes is a well-documented transformation for this class of compounds, enabling the introduction of diverse carbon-based substituents at the 3-position.[2][4]

-

Esterification: The carboxylic acid can be easily esterified (e.g., Fischer esterification) to modify solubility or to serve as a protecting group itself. The stability of these esters under acidic conditions can be a critical parameter.[16]

Stability Profile: The compound is generally stable under standard laboratory conditions. However, it is sensitive to:

-

Strong Reducing Agents: Can lead to hydrodeiodination (replacement of iodine with hydrogen).

-

Light: As with many iodo-aromatic compounds, gradual decomposition upon prolonged exposure to light is possible. Storage in amber vials is recommended.

-

High Temperatures: May lead to decarboxylation, especially in the presence of catalysts.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They represent standard, robust methods for characterizing the key physicochemical properties discussed.

Protocol 6.1: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

-

Principle: This method determines the saturation concentration of the compound in water at a given temperature by allowing the system to reach equilibrium.

-

Methodology:

-

Preparation: Add an excess amount of 3-iodo-1H-pyrazole-4-carboxylic acid to three separate flasks containing a known volume of a buffered aqueous solution (e.g., pH 5.0, 7.0, and 9.0 to assess pH-dependency).

-

Equilibration: Seal the flasks and agitate them in a constant-temperature water bath (e.g., 25 °C) for at least 48 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed for at least 24 hours to allow undissolved solid to settle. Centrifuge an aliquot from each flask at high speed to remove any suspended microcrystals.

-

Quantification: Carefully remove a sample from the clear supernatant. Dilute the sample appropriately and analyze its concentration using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve.

-

-

Causality & Validation: Using multiple flasks serves as a check for reproducibility. The long equilibration and settling times ensure a true thermodynamic equilibrium is reached. The HPLC-UV method provides specific and sensitive quantification.

Protocol 6.2: Determination of pKa via Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong base. The pKa corresponds to the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).

-

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water, potentially with a small amount of co-solvent (e.g., methanol) if water solubility is too low.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) under a gentle stream of nitrogen to exclude atmospheric CO₂. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the midpoint of the first steep rise in the titration curve (the half-equivalence point). The pKa of the pyrazole N-H is generally too high to be accurately determined this way.

-

Safety and Handling

No specific safety data sheet (SDS) is widely available for 3-iodo-1H-pyrazole-4-carboxylic acid. Therefore, precautions must be based on data from structurally similar compounds.

-

Hazards: Analogues like 4-iodopyrazole are classified as irritants and may cause acute toxicity if swallowed.[17] The N-THP protected version is listed as harmful if swallowed and causes skin and serious eye irritation.[8]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place to prevent degradation.

-

Conclusion

3-Iodo-1H-pyrazole-4-carboxylic acid is a high-value synthetic intermediate whose physicochemical profile is dictated by the interplay of its three key functional components: the aromatic pyrazole ring, the electron-withdrawing iodine atom, and the hydrogen-bonding carboxylic acid group. It is predicted to be a high-melting point solid with limited aqueous solubility that increases significantly in basic conditions. Its dual reactivity at the C-I bond and the carboxylic acid function provides a robust platform for the synthesis of complex, biologically active molecules. The experimental frameworks provided herein offer a clear path for researchers to empirically validate these properties, ensuring the efficient and reliable use of this versatile building block in research and development.

References

-

Štefane, B., & Požgan, F. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H.-H. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7878–7886. [Link]

-

Foces-Foces, C., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

-

Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4991. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. 2384763-04-4|3-Iodo-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 3-Iodo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid | 1627924-17-7 [sigmaaldrich.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Iodo-1H-pyrazole | 4522-35-4 [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

Whitepaper: Thermodynamic Solubility Profile and Solvation Mechanics of 3-Iodo-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Executive Summary

In the development of novel agrochemicals and pharmaceuticals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors, highly substituted pyrazole cores serve as critical building blocks. 3-Iodo-1H-pyrazole-4-carboxylic acid is a highly functionalized intermediate whose solubility profile dictates its utility in downstream cross-coupling and amidation reactions.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic empirical lists. Here, we deconstruct the thermodynamic drivers of this compound's solubility, apply predictive Hansen Solubility Parameters (HSP), and provide a self-validating experimental workflow for rigorous solubility determination in process chemistry.

Structural Determinants of Solvation

The solubility of 3-iodo-1H-pyrazole-4-carboxylic acid is not merely a function of solvent polarity; it is governed by a complex interplay of three distinct structural moieties:

-

The 4-Carboxylic Acid Group: This moiety forms exceptionally stable, highly ordered hydrogen-bonded dimers in the solid crystalline state. To achieve dissolution, a solvent must possess sufficient hydrogen-bond acceptor capacity to overcome the high enthalpic penalty of dimer disruption[1].

-

The 3-Iodo Substituent: Iodine is a large, highly polarizable heavy atom. It significantly increases the dispersion forces (

) of the molecule and introduces the potential for halogen bonding—a highly directional interaction with Lewis basic solvents. -

The 1H-Pyrazole Core: The amphoteric nature of the pyrazole ring provides an additional hydrogen bond donor (N-H) and acceptor (pyridinic nitrogen), further complicating the crystal lattice energy.

Analogous pyrazole-4-carboxylic acids consistently demonstrate high solubility in polar organic solvents (e.g., DMSO, methanol) while remaining sparingly soluble in water and non-polar organics[2].

Predictive Hansen Solubility Parameters (HSP)

To systematically evaluate solvent compatibility, we utilize Hansen Solubility Parameters (HSP), which partition the total cohesive energy of a substance into three distinct intermolecular forces: Dispersion (

The thermodynamic affinity between the pyrazole solute and a solvent is calculated using the Relative Energy Difference (RED) . A RED value

Table 1: Estimated HSP Values for 3-Iodo-1H-pyrazole-4-carboxylic Acid

| Parameter | Description | Estimated Value (MPa | Primary Structural Contributor |

| Dispersion Forces | 19.5 | 3-Iodo substituent, aromatic core | |

| Polar Interactions | 11.2 | Pyrazole ring dipole | |

| Hydrogen Bonding | 14.8 | 4-Carboxylic acid, N-H group | |

| Interaction Radius | 8.0 | Empirical boundary of solubility sphere |

Note: Values are calculated using Hoftyzer-Van Krevelen group contribution methods adapted for halogenated heterocyclic carboxylic acids.

Quantitative Solubility Profile in Organic Solvents

Based on the HSP framework and the behavior of structurally analogous compounds, the solubility profile of 3-iodo-1H-pyrazole-4-carboxylic acid across various organic solvent classes is summarized below.

Table 2: Predictive Solubility Profile at 25°C

| Solvent Class | Solvent | Est. RED Value | Solvation Capacity | Predicted Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.65 | Excellent | > 50.0 |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 0.72 | Excellent | > 50.0 |

| Polar Protic | Methanol | 1.15 | Moderate | 15.0 - 30.0 |

| Polar Protic | Ethanol | 1.30 | Low-Moderate | 5.0 - 15.0 |

| Ether | Tetrahydrofuran (THF) | 1.45 | Low | 2.0 - 8.0 |

| Halogenated | Dichloromethane (DCM) | 2.10 | Very Low | < 1.0 |

| Non-Polar | Toluene | 2.85 | Insoluble | < 0.1 |

Scientific Insight: Polar aprotic solvents like DMSO and DMF are the only solvents capable of fully disrupting the carboxylic acid dimers due to their exceptionally high

Mechanistic Solvation Pathway

The logical relationship between the solvent properties and the disruption of the crystal lattice is visualized below. Solvation is not a single-step process; it requires the synergistic action of hydrogen-bond acceptors and halogen-bond interactions to overcome the lattice energy.

Fig 2. Mechanistic pathway of crystal lattice disruption and solvation by polar aprotic solvents.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically verify the solubility of 3-iodo-1H-pyrazole-4-carboxylic acid in a given solvent system, kinetic dissolution methods are insufficient. The following Thermodynamic Shake-Flask Method is engineered to ensure absolute equilibrium and includes a critical self-validation step to prevent false readings caused by solvent-induced polymorphism.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add 100 mg (an intentional excess) of 3-iodo-1H-pyrazole-4-carboxylic acid to a 5.0 mL glass vial containing 2.0 mL of the target organic solvent.

-

Causality: Maintaining an excess solid phase guarantees that the system reaches true thermodynamic equilibrium rather than merely measuring a transient kinetic dissolution rate.

-

-

Isothermal Equilibration: Seal the vials hermetically and agitate on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour window is mandatory for carboxylic acids to ensure complete disruption of the robust dimeric lattice structures.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C.

-

Causality: Centrifugation is vastly superior to syringe filtration for volatile organic solvents (like THF or DCM), as filtration can cause localized pressure drops, solvent evaporation, and artificial inflation of the solubility reading.

-

-

Quantification via HPLC-UV: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and analyze via High-Performance Liquid Chromatography with UV detection at 254 nm.

-

Causality: The highly conjugated pyrazole ring combined with the auxochromic effect of the iodine atom provides a massive UV chromophore, allowing for highly specific and sensitive quantification without the need for chemical derivatization.

-

-

Self-Validation (Solid-State Check): Recover the residual solid from the bottom of the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD).

-

Causality: Solvents can induce polymorphic transformations or form stable solvates, which possess entirely different solubility profiles. XRPD confirms that the measured solubility strictly corresponds to the original crystalline form.

-

Fig 1. Self-validating thermodynamic shake-flask workflow for solubility determination.

Conclusion

The solubility profile of 3-iodo-1H-pyrazole-4-carboxylic acid is dictated by the high enthalpic cost of breaking its carboxylic acid dimers and the heavy-atom dispersion effects of the iodine substituent. For process chemists scaling up reactions involving this intermediate, polar aprotic solvents (DMSO, DMF) are the optimal choice, providing the necessary hydrogen-bond acceptor capacity to achieve high thermodynamic solubility.

References

- 3-(Difluoromethyl)

- Consideration of Hansen Solubility Parameters.

- Source: rsc.

- Hansen Solubility Parameters (HSP)

Sources

An In-Depth Technical Guide to 3-Iodo-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive technical overview of 3-iodo-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block for researchers and professionals in drug discovery and chemical synthesis. We will delve into its core identifiers, synthesis protocols, chemical reactivity, applications, and essential safety procedures, grounding our discussion in established scientific principles and field-proven insights.

Compound Identification and Core Properties

3-Iodo-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivative featuring an iodine atom at the C3 position and a carboxylic acid group at the C4 position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The iodine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other derivatizations.

The primary identifiers and physicochemical properties for this compound are summarized below.

Table 1: Core Identifiers for 3-Iodo-1H-pyrazole-4-carboxylic acid

| Identifier | Value | Source |

| CAS Number | 2384763-04-4 | BLD Pharm[1] |

| Molecular Formula | C₄H₃IN₂O₂ | BLD Pharm[1] |

| Molecular Weight | 237.98 g/mol | BLD Pharm[1] |

| Canonical SMILES | O=C(O)C1=CNN=C1I | BLD Pharm[1] |

Note: A dedicated PubChem entry for this specific CAS number is not currently available. The SMILES string is provided by chemical suppliers.

Synthesis and Purification Protocol

The synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid is typically achieved through a multi-step process. A common and reliable pathway involves the initial synthesis of the corresponding ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid. This approach is favored due to the high yields and purity of the intermediate ester.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Precursor)

This step involves the cyclocondensation of a functionalized 1,3-dicarbonyl compound with a hydrazine source, followed by iodination.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate in ethanol.

-

Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Iodination: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude pyrazole ester is then dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Iodosuccinimide (NIS) is added portion-wise at 0°C.

-

Isolation: The reaction is stirred at room temperature until completion. The mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product, Ethyl 3-iodo-1H-pyrazole-4-carboxylate, is purified by column chromatography on silica gel or by recrystallization to yield a white to light yellow solid.

Part B: Hydrolysis to 3-Iodo-1H-pyrazole-4-carboxylic acid

-

Saponification: Dissolve the purified Ethyl 3-iodo-1H-pyrazole-4-carboxylate from Part A in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 1.5-2.0 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, monitoring the disappearance of the ester starting material by TLC.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 using a dilute solution of hydrochloric acid (HCl). A precipitate will form.

-

Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, 3-iodo-1H-pyrazole-4-carboxylic acid, with high purity.

Caption: Workflow for the synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The utility of 3-iodo-1H-pyrazole-4-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its three key features: the N-H proton, the C3-iodine, and the C4-carboxylic acid.

N-H Protection

The pyrazole ring's N-H proton is acidic and can interfere with many organometallic reactions, such as cross-couplings. Therefore, protection of this group is often a necessary first step before further functionalization. Common protecting groups include tert-Butoxycarbonyl (Boc) or ethoxyethyl (EtOEt). The EtOEt group is particularly useful as it can be introduced and removed under mild acidic conditions.

Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C3 position is the most synthetically valuable feature of the molecule. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond between the pyrazole ring and a terminal alkyne, is a prime example.[2]

Causality: The Sonogashira reaction requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base.[1] The N-H group of an unprotected pyrazole can act as a ligand, potentially coordinating with the metal catalysts and inhibiting their activity. N-H protection prevents this undesirable interaction, ensuring efficient and high-yielding coupling at the C3 position.[3]

Carboxylic Acid Derivatization

The carboxylic acid group is a versatile handle for constructing larger molecules, most commonly through the formation of amide bonds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to link this pyrazole core to a wide array of amines, building complex structures relevant to drug discovery.

Caption: Key reactivity pathways for 3-iodo-1H-pyrazole-4-carboxylic acid.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Pyrazole carboxylic acid derivatives, in particular, are of significant interest due to their versatile biological activities.

-

Enzyme Inhibition: The rigid, planar structure of the pyrazole ring, combined with the hydrogen bonding capabilities of the carboxylic acid and N-H groups, makes it an ideal scaffold for designing enzyme inhibitors. These molecules can fit into the active sites of enzymes, forming specific interactions that block their function.

-

Bioisostere: The pyrazole carboxylic acid moiety can act as a bioisostere for other chemical groups, helping to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Core Building Block: As demonstrated, this compound serves as a foundational building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs. Its defined points of diversification (N1, C3, and C4) allow for systematic exploration of the chemical space around the pyrazole core.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 3-iodo-1H-pyrazole-4-carboxylic acid is not widely available, data from closely related analogues like 3-iodo-1H-pyrazole and its ethyl ester provide a reliable basis for hazard assessment.[4]

Table 2: GHS Hazard Classification (Based on Analogues)

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5] |

| Specific target organ toxicity | H335 | May cause respiratory irritation.[5] |

Recommended Handling Procedures

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

-

ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

-

PubChem. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830. [Link]

Sources

- 1. 2384763-04-4|3-Iodo-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. 3-Amino-1H-pyrazole-4-carboxylic acid, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline perchlorate | C23H27ClN2O4 | CID 57353471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 3-Iodo-1H-Pyrazole-4-Carboxylic Acid Derivatives

The following technical guide provides an in-depth analysis of the therapeutic and synthetic utility of 3-iodo-1H-pyrazole-4-carboxylic acid derivatives.

Executive Summary

The 3-iodo-1H-pyrazole-4-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike generic pyrazoles, the inclusion of an iodine atom at the C3 position serves a dual purpose: it acts as a high-fidelity synthetic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and functions as a halogen bond donor in biological systems, capable of enhancing binding affinity via

This guide details the structural activity relationships (SAR), therapeutic applications (specifically in Oncology and Antimicrobial resistance), and validated protocols for synthesizing and derivatizing this scaffold.

Chemical Basis & Structural Activity Relationship (SAR)

The therapeutic potency of this scaffold relies on the synergistic interplay between the carboxylic acid moiety and the 3-iodo substituent.

The "Iodine Advantage": Halogen Bonding vs. Steric Bulk

While often viewed merely as a leaving group, the iodine atom in the final drug candidate can significantly improve potency.

-

Mechanism: Iodine exhibits a distinct region of positive electrostatic potential (the

-hole) along the C-I bond axis.[1] This allows it to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein active sites. -

Therapeutic Impact: In kinase inhibitors, a C3-iodine can occupy hydrophobic pockets or form halogen bonds with the hinge region, increasing residence time compared to chloro- or bromo- analogs.

The Carboxylate Anchor (Position 4)

The C4-carboxylic acid serves as a polar anchor.

-

Solubility: Enhances aqueous solubility, critical for bioavailability.

-

Bioisosterism: Can be converted to amides, esters, or bioisosteres (e.g., tetrazoles) to modulate lipophilicity (LogP) and cell permeability.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Functional decomposition of the 3-iodo-1H-pyrazole-4-carboxylic acid scaffold.

Therapeutic Applications

Oncology: Kinase Inhibition

Derivatives of 3-iodo-pyrazole-4-carboxylic acid are potent ATP-competitive inhibitors. The pyrazole ring mimics the adenine base of ATP, while the 3-iodo or 3-aryl substituents (post-coupling) extend into the hydrophobic pocket of the enzyme.

-

Targets: EGFR (Epidermal Growth Factor Receptor), PI3K (Phosphoinositide 3-kinase).

-

Key Insight: Substitution at the C3 position with bulky aryl groups (via Suzuki coupling of the iodo-precursor) often yields high selectivity for specific kinase isoforms by exploiting the "gatekeeper" residue variance.

Antimicrobial Agents

The carboxylic acid derivatives (specifically amides and hydrazides) exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: Inhibition of bacterial DNA gyrase (Topo II) or fungal succinate dehydrogenase (SDH).

-

Data Summary:

| Compound Class | Target Organism | Activity Metric | Reference |

| 3-Iodo-4-carboxamide | S. aureus (MRSA) | MIC: 4–8 µg/mL | [1, 2] |

| 3-Aryl-4-carboxylic acid | C. albicans | MIC: 12.5 µg/mL | [3] |

| 3-Iodo-pyrazole (Parent) | E. coli | Inactive (>100 µg/mL) | [4] |

Note: The parent iodo-acid is generally less active than its amide/aryl derivatives, highlighting its role as a precursor.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodo-1H-pyrazole-4-carboxylic acid

Objective: To synthesize the core scaffold with high regioselectivity, avoiding the 5-iodo isomer.

Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate (Starting Material)[2]

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Lithium Hydroxide (LiOH)

Workflow:

-

Iodination: Dissolve ethyl 1H-pyrazole-4-carboxylate (10 mmol) in ACN (50 mL). Add NIS (11 mmol) portion-wise at 0°C.

-

Critical Step: Maintain 0°C to prevent over-iodination (di-iodo formation).

-

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 3-iodo isomer is thermodynamically favored.

-

Workup: Quench with saturated

(removes excess iodine). Extract with EtOAc. -

Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3 eq) and reflux for 4 hours.

-

Isolation: Acidify to pH 3 with 1M HCl. The precipitate is the target acid. Recrystallize from Ethanol.

Protocol B: Palladium-Catalyzed Derivatization (Sonogashira Coupling)

Objective: To functionalize the C3 position, creating a library of therapeutic candidates.

Reagents:

-

3-Iodo-1H-pyrazole-4-carboxylic acid (protected as ethyl ester)[2]

-

Phenylacetylene derivative[3]

- (5 mol%)

-

CuI (2 mol%)

- / DMF

Workflow Visualization:

Figure 2: Divergent synthesis workflow for generating 3-iodo probes vs. functionalized inhibitors.

Future Outlook & Optimization Strategies

To maximize the therapeutic potential of this scaffold, researchers should focus on:

-

Scaffold Hopping: Replacing the carboxylic acid with bioisosteres like 1,2,4-oxadiazoles to improve metabolic stability while maintaining H-bond acceptor capability [5].

-

Halogen Tuning: Systematically replacing the 3-Iodo with 3-Trifluoromethyl (

) or 3-Difluoromethyl (

References

-

Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

-

Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. ARKAT USA. [Link]

-

Development of New Methods for the Synthesis of Pyrazoles and 1,2,4-Oxadiazoles. METU Theses. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity. ChemRevLett. [Link]

Sources

The Electronic Architecture of Iodine-Substituted Pyrazole Carboxylic Acids: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Electronic properties, computational insights, and validated synthetic workflows.

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged scaffold. When functionalized with both a carboxylic acid group and an iodine atom—typically forming a 4-iodopyrazole-3-carboxylic acid derivative—the molecule undergoes a profound electronic transformation. As application scientists, we observe that this specific substitution pattern is not merely a structural placeholder; it fundamentally alters the molecule's pKa, lipophilicity, HOMO-LUMO gap, and binding kinetics.

This whitepaper provides an in-depth analysis of the electronic properties of iodine-substituted pyrazole carboxylic acids. By dissecting the causality behind their physicochemical behavior and detailing field-proven, self-validating synthetic protocols, this guide equips researchers with the authoritative grounding needed to leverage these compounds in downstream applications, such as transition-metal cross-coupling and structure-based drug design.

Electronic Architecture and Causality

The unique reactivity and binding profile of iodopyrazole carboxylic acids stem from the competing and synergistic electronic effects of their functional groups.

The Pyrazole Core

The pyrazole ring is a 5-membered aromatic heterocycle containing one pyrrole-like nitrogen (which donates two electrons to the aromatic

The Iodine Substituent: Inductive Effects and the -Hole

Introducing iodine at the C4 position introduces a heavy-atom effect. While iodine is less electronegative than fluorine or chlorine, it still exerts a notable inductive electron-withdrawing effect (-I) on the

The Carboxylic Acid Group: Resonance Deactivation

A carboxylic acid group at the C3 or C5 position exerts a strong resonance electron-withdrawing effect (-M). This significantly lowers the electron density of the entire ring, deactivating it toward further electrophilic attack. Density Functional Theory (DFT) calculations demonstrate that this -M effect stabilizes the molecule, significantly lowering the LUMO energy and altering the UV-Vis absorption profile[1].

Logical mapping of electronic effects in 4-iodopyrazole-3-carboxylic acid.

Quantitative Electronic Properties

The synergistic electron-withdrawing effects of the iodine atom and the carboxylic acid group significantly lower the pKa of both the carboxylic acid proton and the pyrazole NH proton. Unsubstituted pyrazole is a weak acid (pKa ~14.2). The addition of an iodine atom drops the pKa to approximately 12.99[2]. The presence of the carboxylic acid further acidifies the system, dropping the primary dissociation constant to ~3.60[3].

Table 1: Comparative Physicochemical Data

| Compound | Predicted pKa | Dipole Moment ( | HOMO-LUMO Gap (eV) | Key Electronic Feature |

| Pyrazole | ~14.2 (NH) | ~2.2 | ~6.5 | Electron-rich at C4, planar |

| 4-Iodopyrazole | ~12.99 (NH) | ~2.8 | ~5.8 | Heavy atom effect, polarizable |

| Pyrazole-3-carboxylic acid | ~3.60 (COOH) | ~4.1 | ~5.2 | Strong -M effect from COOH |

| 4-Iodopyrazole-3-carboxylic acid | ~3.10 (COOH) | ~4.5 | ~4.8 | Synergistic -I and -M effects |

Data synthesized from computational benchmarks and experimental literature[1],[2],[3].

Experimental Workflows: Overcoming Electronic Deactivation

Because the carboxylic acid group heavily deactivates the pyrazole ring, standard iodination with

Protocol A: Chemical Electrophilic Iodination via Iodine Monochloride (ICl)

Causality: ICl is highly polarized (

Step-by-Step Methodology:

-

Preparation: Suspend pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Reasoning: Moisture hydrolyzes ICl, destroying the electrophile.

-

Base Addition: Add

(1.5 eq) to the suspension. -

Electrophile Introduction: Cool the system to 0 °C. Add ICl (1.2 eq) dropwise. Reasoning: The dropwise addition controls the exothermic nature of the SEAr reaction and prevents poly-halogenation.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material via TLC (Eluent: 1:1 Hexanes/EtOAc, UV active).

-

Self-Validating Quench: Quench the reaction by adding saturated aqueous

. Validation: The organic layer will immediately transition from a deep brown/purple to colorless, confirming the complete reduction of unreacted ICl and -

Isolation: Extract with EtOAc, wash with brine, dry over anhydrous

, and concentrate in vacuo.

Protocol B: Electrochemical Iodination (Anodic Oxidation)

Causality: To align with green chemistry principles and avoid toxic ICl, active iodine species (

Step-by-Step Methodology:

-

Cell Setup: Assemble a divided electrochemical cell utilizing a Platinum (Pt) anode and a Graphite cathode. Reasoning: Platinum provides a high overpotential for oxygen evolution, ensuring the current is selectively used for iodide oxidation.

-

Electrolyte Preparation: Dissolve the pyrazole substrate (1.0 eq) and KI (1.2 eq) in a biphasic

system. -

Electrolysis: Apply a constant current (galvanostatic mode) of 7.5–15 mA/cm² at 30 °C. Reasoning: Maintaining a strictly controlled current density prevents the oxidative degradation of the pyrazole ring itself.

-

Monitoring: Pass 2.0–2.5 Faradays of charge per mole of the substrate.

-

Workup: Separate the organic layer, wash with dilute sodium thiosulfate, and purify the resulting 4-iodopyrazole-3-carboxylic acid via recrystallization from ethanol.

Electrochemical iodination mechanism of pyrazole-3-carboxylic acid at the anode.

Conclusion

The electronic properties of iodine-substituted pyrazole carboxylic acids represent a delicate balance between inductive electron withdrawal, resonance deactivation, and highly directional polarizability. Understanding these parameters is not just an academic exercise; it is a prerequisite for successful synthetic manipulation. By leveraging the lowered HOMO-LUMO gap and the predictive pKa shifts, researchers can optimize these scaffolds for advanced cross-coupling reactions and highly specific, halogen-bond-driven protein-ligand interactions.

References

- Comprehensive DFT study of 3-(2-furyl)

- Source: Russian Chemical Bulletin (via ResearchGate)

- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals Source: Benchchem URL

- 4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates Source: Foconsci Chemical URL

- 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 Source: ChemicalBook URL

Sources

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fscichem.com [fscichem.com]

- 3. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Tautomerism in 3-iodo-1H-pyrazole-4-carboxylic acid: A Technical Guide

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

3-iodo-1H-pyrazole-4-carboxylic acid is a high-value scaffold in fragment-based drug discovery (FBDD), particularly for kinase and protein-protein interaction inhibitors. Its utility, however, is complicated by annular tautomerism —the rapid migration of the proton between the N1 and N2 positions of the pyrazole ring.

This guide provides a definitive analysis of the tautomeric behavior of this molecule. Unlike simple pyrazoles, the presence of a bulky, polarizable iodine atom at C3 and a hydrogen-bond-donating carboxyl group at C4 creates a unique electronic landscape. Understanding this equilibrium is critical for:

-

Rational Drug Design: Predicting the bioactive conformation in protein binding pockets.

-

Analytical Validation: Correctly assigning NMR signals and interpreting crystal data.

-

Process Chemistry: Optimizing crystallization and solubility profiles.

Part 1: The Theoretical Framework

The Equilibrium Mechanism

In solution, 3-iodo-1H-pyrazole-4-carboxylic acid exists as a mixture of two primary tautomers. While IUPAC nomenclature fixes the iodine at position 3, the proton's position defines the effective steric environment.

-

Tautomer A (3-iodo-1H-form): Proton is on N1. The iodine (at C3) is adjacent to the N2 lone pair.

-

Tautomer B (5-iodo-1H-form): Proton is on N2. The iodine is adjacent to the N2-H group.

Electronic & Steric Drivers

The equilibrium is governed by two competing forces: Lone-Pair Repulsion and Electronic Stabilization .

-

The "Adjacent Lone Pair" Effect (Dominant Factor): In Tautomer A, the iodine atom (rich in lone pairs) is directly adjacent to the N2 nitrogen, which also carries a lone pair. This creates significant electrostatic repulsion (destabilizing). In Tautomer B, the iodine is adjacent to the N-H bond. The N-H bond acts as a weak bond donor to the iodine, and the lone-pair repulsion is eliminated.

-

Result: In the gas phase and non-polar solvents, the 5-iodo tautomer (Tautomer B) is thermodynamically preferred.

-

-

The Carboxylic Acid Influence: The C4-COOH group is an electron-withdrawing group (EWG). While symmetric relative to the carbon skeleton, it acidifies the pyrazole NH, increasing the rate of proton exchange (

). It also provides an intramolecular H-bond acceptor (C=O) or donor (OH), potentially locking specific tautomers in the solid state via dimer formation.

Visualization of the Pathway

Caption: Thermodynamic equilibrium between the 3-iodo and 5-iodo tautomers, driven by lone-pair repulsion.

Part 2: Analytical Characterization Protocols

Distinguishing tautomers requires specific conditions because the exchange rate on the NMR timescale is often fast at room temperature, leading to averaged signals.

NMR Spectroscopy Workflow

Objective: Freeze the tautomeric equilibrium to observe distinct species.

| Parameter | Standard Conditions (Ambiguous) | Optimized Protocol (Definitive) |

| Solvent | DMSO- | THF- |

| Temperature | 298 K ( | 183 K - 233 K ( |

| Observation | Broad, averaged signals for C3/C5. | Distinct peaks for C3-I and C5-H. |

| Nitrogen NMR | Not typically run. |

Protocol 1: Variable Temperature (VT) NMR

-

Sample Prep: Dissolve 10 mg of 3-iodo-1H-pyrazole-4-carboxylic acid in 0.6 mL of anhydrous THF-

. Ensure the sample is dry (water catalyzes proton exchange). -

Acquisition:

-

Start at 298 K. Observe the C3 and C5 carbon signals (typically broad or averaged around 130-145 ppm).

-

Cool in 10 K increments.

-

Endpoint: At

210 K, the exchange should slow sufficiently (decoalescence). You will observe two sets of signals if the equilibrium constant

-

-

Interpretation:

-

Major Tautomer (5-iodo form): The carbon attached to Iodine will show a shielding effect due to proximity to the N-H.

- C Chemical Shifts: The C-I carbon typically resonates upfield (lower ppm) compared to the C-H carbon due to the heavy atom effect, but tautomerism shifts this relative to the nitrogen.

-

X-Ray Crystallography

In the solid state, pyrazoles do not exist as single molecules but as supramolecular aggregates.

-

Prediction: 3-iodo-1H-pyrazole-4-carboxylic acid likely forms a Catemer or Cyclic Dimer .

-

The "COOH Dimer" Effect: The carboxylic acid groups will almost certainly form a classic

centrosymmetric dimer. -

The Pyrazole Interaction: The pyrazole NH will H-bond to the nitrogen of an adjacent ring (or the carbonyl oxygen).[1]

-

Protocol: Crystallize from a solvent mixture of Methanol/Water (slow evaporation). The high polarity favors the formation of ordered H-bond networks.

Part 3: Implications for Drug Discovery[2]

Binding Mode Ambiguity

When docking this fragment into a protein kinase hinge region:

-

Donor-Acceptor Pattern:

-

3-iodo form: N1 is Donor (H), N2 is Acceptor (LP).

-

5-iodo form: N2 is Donor (H), N1 is Acceptor (LP).

-

-

Steric Clash: The large Iodine atom (Van der Waals radius

) will clash with "gatekeeper" residues if the wrong tautomer is modeled.

Recommendation: Always dock both tautomers as distinct ligands. Allow the protein environment (specific H-bonds) to select the relevant tautomer. Do not rely on the solution-state major tautomer, as the energy penalty for tautomerization (

Synthetic Chemistry (Suzuki Coupling)

The tautomeric state affects reactivity during palladium-catalyzed cross-coupling (Suzuki-Miyaura).

-

Mechanism: The oxidative addition of Pd(0) into the C-I bond is faster for the electron-rich tautomer.

-

Protection Strategy: To avoid catalyst poisoning by the free NH, protect the nitrogen before coupling.

-

Note:

-protection (e.g., with THP or SEM) locks the tautomer. -

Regioselectivity: Alkylation of 3-iodo-1H-pyrazole-4-carboxylic acid usually yields a mixture of N1- and N2-alkylated products. The steric bulk of Iodine generally directs alkylation to the N1 position (distal to Iodine) to minimize steric hindrance, yielding the 3-iodo-1-alkyl isomer as the major product.

-

Part 4: Experimental Workflow Visualization

Caption: Analytical workflow for characterizing tautomeric ratios and preparing for computational docking.

References

-

Alkorta, I., & Elguero, J. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: Substituent Effects on Tautomerism. MDPI.[3]

-

Claramunt, R. M., et al. (1993).[4] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[4]

-

BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives: Tautomerism and Broadening.

-

Vedsø, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: 4-iodo-1H-pyrazole. Semantic Scholar.

-

PubChem. (2025).[5] 3-Iodo-1H-pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine.

Sources

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid

Executive Summary & Strategic Importance

3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4 / Derivatives: 827316-43-8) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical "hinge-binding" mimetic in kinase inhibitor design and a core pharmacophore for arginine methyltransferase (PRMT) inhibitors.

The strategic value of this molecule lies in its orthogonal functionalization potential :

-

C3-Iodine: A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to introduce aryl/heteroaryl groups.

-

C4-Carboxylic Acid: A handle for amide coupling to generate diverse peptidomimetic tails.

-

N1-Position: A nucleophilic site for alkylation or arylation to tune solubility and metabolic stability.

This guide details the most robust synthetic pathway: the Sandmeyer Transformation of 3-amino-pyrazole precursors , prioritizing regiochemical fidelity and scalability over shorter, less reliable direct halogenation routes.

Retrosynthetic Analysis

To guarantee the position of the iodine at C3 (rather than the naturally more nucleophilic C4 position), we cannot rely on direct electrophilic iodination of the pyrazole core. Instead, we must install the nitrogen functionality first and convert it via diazotization.

Caption: Retrosynthetic logic flow ensuring C3-regiospecificity via the Sandmeyer route.

Synthetic Route: The Sandmeyer Strategy

This route avoids the regioselectivity issues of direct halogenation (which favors C4) by "locking" the C3 position with an amine derived from the acyclic precursor.

Phase 1: Cyclocondensation (Formation of the Pyrazole Core)

The synthesis begins with the construction of ethyl 3-amino-1H-pyrazole-4-carboxylate . This is a Knorr-type pyrazole synthesis.

-

Reagents: Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate (

). -

Solvent: Ethanol (EtOH).

-

Mechanism: Michael addition of hydrazine to the vinyl ether, followed by intramolecular cyclization onto the nitrile.

Phase 2: The Sandmeyer Reaction (Iodination)

This is the critical step. The amino group is converted to a diazonium salt, which is then displaced by iodide.

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Conditions:

to -

Critical Control Point: Temperature control during nitrite addition is vital to prevent thermal decomposition of the diazonium species into phenols (via water attack).

Phase 3: Hydrolysis (Deprotection)

The ethyl ester is saponified to yield the free carboxylic acid.

-

Reagents: Lithium Hydroxide (

) or Sodium Hydroxide ( -

Solvent: THF/Water or MeOH/Water.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Note: Ensure all glassware is free of acetone to avoid forming hydrazone byproducts.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add hydrazine hydrate (5.0 g, 100 mmol, 1.0 equiv) dropwise over 10 minutes at room temperature. Exotherm warning: The reaction is mildly exothermic.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting material is consumed. -

Isolation: Cool the mixture to

. The product typically precipitates as a white/off-white solid. -

Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

-

Yield Expectation: 85–95% (White crystalline solid).

Protocol B: Sandmeyer Iodination to Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Safety Alert: Diazonium salts are potentially explosive if dried. Keep in solution. Iodine generation requires ventilation.

-

Acidification: Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (15.5 g, 100 mmol) in 6M HCl (100 mL). Cool the suspension to

in an ice/salt bath. -

Diazotization: Dropwise add a solution of sodium nitrite (

, 7.6 g, 110 mmol) in water (20 mL), maintaining the internal temperature below -

Iodination: Prepare a solution of potassium iodide (

, 24.9 g, 150 mmol) in water (50 mL). Add this solution slowly to the cold diazonium mixture. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Nitrogen gas evolution will be observed.

-

Quench: Add solid sodium thiosulfate (

) until the dark iodine color fades to yellow. -

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 60–75% (Yellowish solid).

Protocol C: Hydrolysis to 3-iodo-1H-pyrazole-4-carboxylic acid

-

Dissolution: Dissolve the iodo-ester (2.66 g, 10 mmol) in THF (20 mL) and Water (10 mL).

-

Saponification: Add Lithium Hydroxide monohydrate (

, 1.26 g, 30 mmol). Stir at -

Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2–3 using 1M HCl.

-

Precipitation: The product will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven at

. -

Yield Expectation: >90%.

Mechanistic & Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical process steps and decision points for the Sandmeyer transformation.

Caption: Operational workflow for the Sandmeyer iodination of the pyrazole scaffold.

Comparative Data & Scalability

| Parameter | Direct Iodination (Not Recommended) | Sandmeyer Route (Recommended) |

| Regioselectivity | Poor (Mixture of C4-I and C3-I if C4 blocked) | Excellent (Exclusive C3-I) |

| Starting Material | Pyrazole-4-carboxylic acid | Ethyl (ethoxymethylene)cyanoacetate |

| Yield (Overall) | < 30% | 50–65% |

| Purification | Difficult isomer separation | Standard crystallization |

| Scalability | Low (Iodination reagents costly/hazardous) | High (Cheap bulk reagents) |

Troubleshooting Guide

-

Low Yield in Sandmeyer: Often caused by the diazonium salt decomposing before iodide addition. Ensure temperature stays

during nitrite addition. -

Dark Product: Residual iodine. Wash thoroughly with sodium thiosulfate solution during workup.

-

Incomplete Hydrolysis: Esters at the 4-position of pyrazoles can be sterically hindered. Increasing temperature to

or using

References

- Source: WO2012025469A1 (Patent)

-

Sandmeyer Reaction on Pyrazoles

- Application in PRMT Inhibitors (Confirming 3-iodo structure utility)

-

General Heterocycle Iodination Reviews

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-iodo-1H-pyrazole-4-carboxylic acid

Executive Summary

This technical guide details the robust synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry. The 3-iodo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the carboxylic acid at position C4 enables amidation or esterification for library generation.

Unlike electron-rich pyrazoles that undergo facile electrophilic halogenation at C4, the presence of a C4-carboxylic acid deactivates the ring, making direct C3-iodination challenging. Consequently, this protocol utilizes a Sandmeyer-type transformation starting from the commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by controlled hydrolysis. This route ensures high regiochemical fidelity and scalability.[1]

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary stages: the construction of the iodinated core via diazonium chemistry and the unmasking of the carboxylic acid.

Logical Pathway (Graphviz)

Figure 1: Step-wise conversion of the amino-ester precursor to the target iodo-acid.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Principle: The amino group at C3 is converted to a diazonium salt using sodium nitrite in acidic media. Subsequent displacement by iodide (from potassium iodide) installs the halogen. This method circumvents the poor reactivity of the pyrazole ring towards electrophilic aromatic substitution at C3.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 1.0 | Substrate |

| Sodium Nitrite ( | 1.2 | Diazotizing Agent |

| Hydrochloric Acid (6M) | Excess | Solvent/Acid Source |

| Potassium Iodide ( | 1.5 | Iodide Source |

| Sodium Sulfite ( | - | Quench (Iodine Scavenger) |

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-amino-1H-pyrazole-4-carboxylate (10.0 g, 64.5 mmol) in 6M HCl (60 mL).

-

Cooling: Cool the suspension to 0–5 °C using an ice/water bath. Ensure vigorous stirring to maintain a homogeneous slurry.

-

Diazotization: Dropwise add a solution of

(5.34 g, 77.4 mmol) in water (15 mL) over 20 minutes. Maintain internal temperature below 5 °C.-

Observation: The suspension should clear as the diazonium salt forms. Stir for an additional 30 minutes at 0 °C.

-

-

Iodination: Carefully add a solution of

(16.0 g, 96.7 mmol) in water (20 mL) dropwise.-

Caution: Nitrogen gas evolution will occur.[2] Foaming is possible; ensure adequate headspace.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. The mixture will turn dark brown due to iodine liberation.

-

Work-up:

-

Neutralize the reaction mixture carefully with saturated

solution (to pH ~7-8). -

Add solid

or saturated sodium thiosulfate solution until the dark iodine color fades to yellow/orange. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is often sufficient for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc, 0-30% gradient) or recrystallization from Ethanol/Water.

-

Expected Yield: 60–75%

-

Appearance: Yellow to off-white solid.

-

Phase 2: Hydrolysis to 3-iodo-1H-pyrazole-4-carboxylic acid

Principle: Base-mediated hydrolysis (saponification) cleaves the ethyl ester. Lithium hydroxide is preferred for its mildness and solubility in THF/Water mixtures, though NaOH is a viable alternative.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Ethyl 3-iodo-1H-pyrazole-4-carboxylate | 1.0 | Intermediate A |

| Lithium Hydroxide Monohydrate ( | 3.0 | Base |

| THF / Water (3:1) | - | Solvent System |

| 1M HCl | - | Acidification |

Step-by-Step Methodology

-

Dissolution: Dissolve the ester (5.0 g, 18.8 mmol) in THF (45 mL) and Water (15 mL).

-

Hydrolysis: Add

(2.36 g, 56.4 mmol) in one portion. -

Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor by TLC (or LC-MS) until the starting material is fully consumed.

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the majority of THF.

-

Dilute the aqueous residue with water (20 mL).

-

Optional Wash: Wash the basic aqueous layer with Diethyl Ether (

mL) to remove any unreacted organic impurities.

-

-

Precipitation: Cool the aqueous layer to 0 °C. Acidify slowly with 1M HCl to pH 2–3.

-

Observation: The product should precipitate as a white solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

mL) and dry under vacuum at 45 °C overnight.-

Expected Yield: 85–95%

-

Appearance: White powder.[3]

-

Critical Parameters & Troubleshooting

Tautomerism Note

The target molecule exists as a tautomeric pair: 3-iodo-1H-pyrazole-4-carboxylic acid and 5-iodo-1H-pyrazole-4-carboxylic acid .

-

In solution (NMR), these are often indistinguishable due to rapid proton exchange.

-